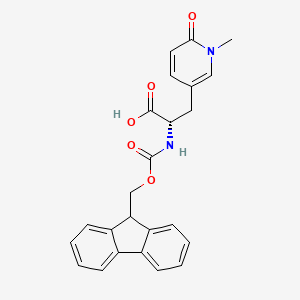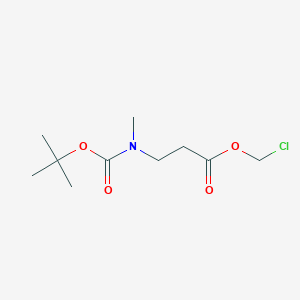
Chloromethyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of 3-aminopropanoic acid with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amino acid. This intermediate is then reacted with chloromethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as triethylamine in an aprotic solvent like dichloromethane.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or methanol.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chloromethyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate involves its reactivity with nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group can be removed under acidic conditions to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
- Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoate
Uniqueness
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both the chloromethyl and Boc-protected amine groups provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C10H18ClNO4 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
chloromethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12(4)6-5-8(13)15-7-11/h5-7H2,1-4H3 |
Clave InChI |
ICLCMDRZPDDYDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
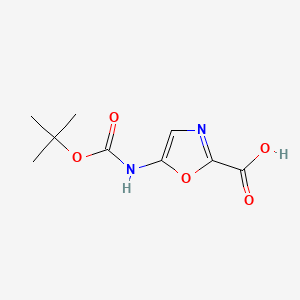

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)
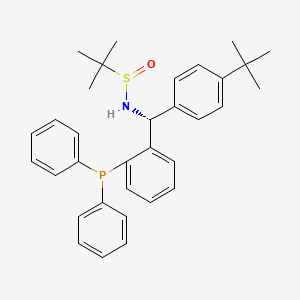

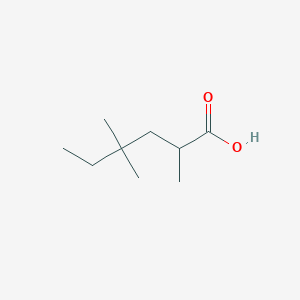

![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
